molecular formula C6H6BrN3 B13458834 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B13458834
M. Wt: 200.04 g/mol
InChI Key: OZLCYAXPMOUSOS-UHFFFAOYSA-N
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Description

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C6H6BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 5-bromo-1-methyl-1H-pyrazole with acetonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the pyrazole ring play crucial roles in these interactions, facilitating binding to the target molecules and influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is unique due to the specific positioning of the bromine atom and the methyl group on the pyrazole ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

2-(5-bromo-1-methylpyrazol-4-yl)acetonitrile

InChI

InChI=1S/C6H6BrN3/c1-10-6(7)5(2-3-8)4-9-10/h4H,2H2,1H3

InChI Key

OZLCYAXPMOUSOS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CC#N)Br

Origin of Product

United States

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